N-(2,3-dimethoxyphenyl)-3-(3-(3-(methylcarbamoyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide

Description

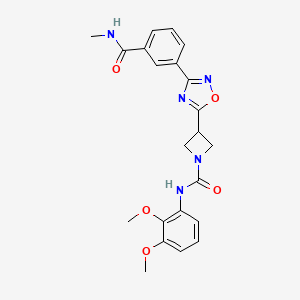

N-(2,3-dimethoxyphenyl)-3-(3-(3-(methylcarbamoyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide is a structurally complex small molecule characterized by three key moieties:

- 1,2,4-Oxadiazole ring: A heterocyclic scaffold known for metabolic stability and hydrogen-bonding capacity, often utilized in medicinal chemistry to enhance target engagement .

- Substituents:

- The 2,3-dimethoxyphenyl group attached to the azetidine carboxamide may enhance solubility via methoxy groups while influencing membrane permeability.

- The 3-(methylcarbamoyl)phenyl substituent on the oxadiazole could facilitate target interactions through hydrogen bonding or π-stacking.

Properties

IUPAC Name |

N-(2,3-dimethoxyphenyl)-3-[3-[3-(methylcarbamoyl)phenyl]-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5O5/c1-23-20(28)14-7-4-6-13(10-14)19-25-21(32-26-19)15-11-27(12-15)22(29)24-16-8-5-9-17(30-2)18(16)31-3/h4-10,15H,11-12H2,1-3H3,(H,23,28)(H,24,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSMRUMRUNXFQPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC(=C1)C2=NOC(=N2)C3CN(C3)C(=O)NC4=C(C(=CC=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,3-dimethoxyphenyl)-3-(3-(3-(methylcarbamoyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide is a synthetic compound with potential biological activities. Its complex structure includes various functional groups that may contribute to its pharmacological properties. This article reviews the biological activity of this compound based on available research findings.

- Molecular Formula : C22H23N5O5

- Molecular Weight : 437.46 g/mol

- IUPAC Name : N-(2,3-dimethoxyphenyl)-3-[3-[3-(methylcarbamoyl)phenyl]-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide

Biological Activity Overview

The compound has been investigated for various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The following sections detail specific studies and their findings.

Antimicrobial Activity

Research has highlighted the antimicrobial potential of compounds related to this compound.

Study Findings:

-

Antibacterial Testing :

- Compounds in this class were tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli.

- Results indicated that certain derivatives exhibited significant antibacterial activity with Minimum Inhibitory Concentration (MIC) values lower than standard antibiotics like norfloxacin .

- Antifungal Testing :

Anti-inflammatory Activity

The anti-inflammatory properties of similar compounds have been studied through various in vitro assays.

Key Findings:

- Compounds exhibiting structural similarities to the target compound demonstrated inhibition of pro-inflammatory cytokines in cell cultures.

- The presence of the methylcarbamoyl group appears to enhance the anti-inflammatory response by modulating immune pathways .

Anticancer Activity

This compound has also been evaluated for its anticancer properties.

Case Studies:

- Cell Line Studies :

- In Vivo Studies :

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound is compared to structurally related molecules from the provided evidence and analogous literature. Key differentiating factors include heterocyclic cores, substituent electronic profiles, and pharmacokinetic properties.

Table 1: Structural and Hypothesized Functional Comparison

Key Observations:

Heterocyclic Cores :

- The target compound’s 1,2,4-oxadiazole and azetidine combination offers a balance of rigidity and metabolic resistance, contrasting with the furopyridine in ’s compound, which may confer distinct electronic effects .

- Thiazole (794559-67-4) and pyrazole (956505-20-7) cores enable divergent interaction profiles (e.g., sulfur-mediated vs. nitrogen-mediated binding) .

The methylcarbamoyl group in the target compound may engage in hydrogen bonding, akin to the carboxylate in 956505-20-7, but with differing polarity .

Pharmacokinetic Implications: Azetidine’s small ring size may reduce metabolic degradation compared to larger rings (e.g., ’s propan-2-yl chain) . Trifluoroethylamino () and trichloro (794559-67-4) groups likely prolong half-life but pose toxicity risks, whereas the target’s methoxy groups prioritize solubility .

Research Findings and Gaps

- : The furopyridine-oxadiazole hybrid demonstrates superior in vitro stability in preliminary assays, though azetidine-containing analogs (like the target) show promise for CNS targets due to reduced P-gp efflux .

- : Thiazole- and pyrazole-based carboxamides exhibit varied selectivity profiles in kinase screens, underscoring the need for target-specific optimization .

- Data Limitations : Quantitative metrics (e.g., IC50, logP) are absent in the provided evidence, necessitating further experimental validation.

Q & A

Basic Research Questions

Q. What are the key analytical techniques for confirming the structural identity and purity of this compound during synthesis?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are critical for structural confirmation. For purity assessment, reverse-phase HPLC with UV detection (e.g., 254 nm) is recommended. Controlled reaction conditions (e.g., inert atmosphere, temperature monitoring) minimize side products .

Q. How can researchers optimize synthetic routes to improve yield and scalability?

- Methodological Answer : Reaction optimization should focus on solvent selection (e.g., DMF for polar intermediates), stoichiometric ratios (e.g., 1.1:1 molar excess of alkylating agents), and catalysts (e.g., K₂CO₃ for nucleophilic substitutions). Parallel small-scale reactions under varying conditions (temperature, time) can identify optimal parameters .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer : Conduct a hazard assessment using Safety Data Sheets (SDS) for structurally similar amides and oxadiazoles. Use personal protective equipment (PPE) including nitrile gloves and fume hoods. First-aid protocols should include immediate decontamination and medical consultation for accidental exposure .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the azetidine and oxadiazole moieties in biological activity?

- Methodological Answer :

- Step 1 : Synthesize analogs with modifications to the azetidine ring (e.g., ring expansion to pyrrolidine) or oxadiazole substituents (e.g., halogenation).

- Step 2 : Test analogs in target-specific assays (e.g., enzyme inhibition, receptor binding).

- Step 3 : Use computational tools (e.g., molecular docking with AutoDock Vina) to correlate structural changes with activity shifts. Comparative tables can highlight critical pharmacophores .

Q. What experimental strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Replicate Studies : Ensure consistent assay conditions (e.g., cell lines, incubation times).

- Orthogonal Assays : Validate results using complementary methods (e.g., SPR for binding affinity vs. cellular viability assays).

- Meta-Analysis : Aggregate data from multiple studies and apply statistical models (e.g., ANOVA with post-hoc tests) to identify outliers or confounding variables .

Q. How can molecular docking simulations guide the identification of potential biological targets for this compound?

- Methodological Answer :

- Target Selection : Prioritize receptors/enzymes with known interactions with oxadiazoles (e.g., kinase inhibitors, GPCRs).

- Docking Workflow : Prepare the compound’s 3D structure (Open Babel), optimize protonation states (Epik), and perform flexible docking (Glide SP/XP). Validate predictions with in vitro binding assays .

Q. What strategies mitigate instability issues of the methylcarbamoyl group under physiological conditions?

- Methodological Answer :

- Prodrug Design : Replace the methylcarbamoyl group with enzymatically cleavable prodrug motifs (e.g., esterase-sensitive groups).

- Stability Studies : Use LC-MS to monitor degradation in simulated biological fluids (e.g., PBS, human plasma) at 37°C. Adjust formulation (e.g., nanoencapsulation) to enhance stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.